
N-Nitrosophenacetin
Overview
Description
N-Nitrosophenacetin (C₁₀H₁₂N₂O₃, molecular weight 208.24 g/mol) is a nitroso derivative of phenacetin, formed via nitrosation of the parent compound. It has been extensively studied for its genotoxic and carcinogenic properties. Key findings include:
- Mutagenicity: Demonstrates direct mutagenic activity in Salmonella typhimurium assays without requiring metabolic activation .
- Toxicity: Oral LD₅₀ in rats is 21 mg/kg, classifying it as a potent poison .
This compound’s mechanism involves DNA alkylation and adduct formation, common to many nitroso compounds. Its synthesis and characterization were detailed by Lin et al. (1984), who also confirmed its teratogenicity in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitrosophenacetin is synthesized by reacting phenacetin with nitrous fumes (dinitrogen trioxide) in glacial acetic acid at temperatures between 0 to 5 degrees Celsius. This reaction yields this compound along with other by-products such as 2-nitrophenacetin and N-nitroso-2-nitrophenacetin .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves controlled laboratory conditions to ensure the stability and purity of the compound. The reaction is carried out at low temperatures to prevent the decomposition of the product .
Chemical Reactions Analysis
Reaction Equation
The stability of N-nitrosophenacetin is temperature-dependent; it remains stable at -30 °C but becomes unstable at ambient temperatures, leading to the formation of various degradation products .
3.1. Stability and Decomposition
At higher temperatures, this compound undergoes decomposition, which can be attributed to several factors:
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Thermal Stability : At ambient temperature, this compound is highly labile, leading to a rapid breakdown into other compounds.
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Mutagenic Activity : The compound exhibits direct mutagenicity towards bacterial cells without requiring metabolic activation, which indicates that its decomposition products may also possess biological activity .
3.2. Reaction with Acids
In acidic conditions, this compound can undergo denitrosation, yielding phenacetin and other amines. This reaction is significant in biological systems where acidic environments (e.g., the stomach) are prevalent.
3.3. Formation of Diazonium Salts
When subjected to conditions simulating gastric acidity (37 °C, pH 1), this compound rearranges to form diazonium salts, particularly 2-nitro-4-ethoxybenzenediazonium chloride. This transformation highlights the reactivity of the nitroso group under acidic conditions:
The diazonium ion can then be trapped with nucleophiles, providing a method for detecting and quantifying the parent compound through azo dye formation .
Toxicological Implications
This compound has been shown to possess significant toxicity:
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Median Lethal Dose : The median lethal dose (LD50) for Sprague-Dawley rats is approximately 21 mg/kg body weight, making it substantially more toxic than its precursor phenacetin (80 times more toxic) .
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Mutagenicity : Studies have demonstrated that this compound is mutagenic to various bacterial strains, including Salmonella typhimurium, indicating its potential carcinogenicity .
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Teratogenic Effects : Research involving chick embryos has shown that exposure to this compound can lead to developmental malformations such as exencephaly and limb defects .
Scientific Research Applications
Synthesis and Characterization
N-Nitrosophenacetin is synthesized through the reaction of phenacetin with nitrous fumes (N₂O₃) in a controlled environment, typically using glacial acetic acid at low temperatures (0-5 °C). The reaction yields several compounds, including 2-nitrophenacetin and N-nitroso-2-nitrophenacetin. Notably, this compound is stable at low temperatures but becomes labile at ambient conditions .
Mutagenicity and Carcinogenicity
This compound exhibits significant mutagenic properties. Studies have demonstrated that it is directly mutagenic to bacterial cells, including Salmonella typhimurium and Sarcina lutea. The median lethal dose for this compound in Sprague-Dawley rats is reported to be 21 mg/kg body weight, indicating a toxicity level approximately 80 times greater than its parent compound, phenacetin .
The mutagenicity of this compound has been compared to that of other potent mutagens such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), highlighting its potential risks in pharmaceutical applications .
Implications in Drug Discovery
Although the mutagenic potential of nitrosamines has led to their exclusion from many drug development programs, recent studies suggest that certain nitroheterocycles may still hold therapeutic promise. Research indicates that derivatives of nitroheterocycles can serve as potential candidates for treating neglected diseases such as Chagas disease and leishmaniasis .
This compound's structural characteristics make it a candidate for further investigation in the context of drug repurposing and development, especially for targeting specific biological pathways associated with cancer and infectious diseases.
Case Study: Mutagenicity Assessment
A comprehensive study assessed the mutagenic effects of this compound using the Ames test, which evaluates the mutagenic potential of compounds by measuring their ability to induce mutations in Salmonella strains. Results indicated a high level of mutagenicity comparable to other known carcinogens .
Case Study: Toxicological Profile
Research has outlined the toxicological profile of this compound, detailing its effects on various biological systems. The compound's ability to induce DNA damage and influence cellular repair mechanisms has been documented, emphasizing the need for careful handling and regulation in pharmaceutical contexts .
Data Summary Table
Property | Description |
---|---|
Chemical Formula | C₈H₉N₃O₂ |
Synthesis Method | Reaction with nitrous fumes in acetic acid |
Mutagenicity | Directly mutagenic to bacterial cells |
Median Lethal Dose | 21 mg/kg body weight (Sprague-Dawley rat) |
Comparative Toxicity | 80 times more toxic than phenacetin |
Mechanism of Action
N-Nitrosophenacetin exerts its effects through the formation of reactive intermediates that can interact with cellular components. The nitroso group in the compound can form adducts with DNA, leading to mutations. This interaction with DNA is a key factor in its mutagenic and teratogenic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar N-Nitroso Compounds
Chemical and Toxicological Profiles
Key Research Findings
Mutagenicity
- This compound exhibits direct mutagenicity in TA100 Salmonella strains at 100 ng/plate, surpassing 2-Nitrosophenanthrene (5 µg/plate) in potency .
- N-Nitroso-2-acetylaminofluorene and other biphenyl derivatives also act as direct mutagens, suggesting nitroso-group reactivity drives DNA damage .
- N-Nitrosooxprenolol requires metabolic activation for genotoxicity, differing from this compound .
Carcinogenicity
- This compound: Limited in vivo data, but structural similarity to phenacetin (a known human carcinogen) raises concerns .
- N-Nitrosooxprenolol: Confirmed carcinogen in rodent models, inducing hepatic tumors .
- N-Nitrosodiphenylamine: Despite structural similarities, classified as non-carcinogenic due to metabolic detoxification pathways .
Structural Influences
- Aromatic vs. aliphatic nitroso groups : this compound (aromatic) shows higher mutagenic potency than aliphatic analogs like N-Nitrosodimethylamine .
- Substituent effects: Acetoxy and acetyl groups in this compound and N-Nitroso-2-acetylaminofluorene enhance metabolic stability, prolonging genotoxic effects .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing N-Nitrosophenacetin (NP) in a laboratory setting?
NP is synthesized by reacting phenacetin with nitrous fumes (N₂O₃) in glacial acetic acid at 0–5°C. The reaction yields NP alongside byproducts like 2-nitrophenacetin, requiring purification via low-temperature stabilization (-30°C) to prevent decomposition . Researchers should prioritize temperature control and inert atmospheric conditions to minimize side reactions.
Q. What are the primary toxicity profiles of NP, and how do they compare to its parent compound, phenacetin?
NP exhibits significantly higher toxicity than phenacetin, with an oral LD₅₀ of 21 mg/kg in Sprague-Dawley rats (80× more toxic). Acute toxicity studies should include dose-response curves and histopathological analyses of hepatic and renal tissues, as nitrosamines often target these organs .
Q. Which analytical methods are validated for quantifying NP in biological matrices?
Gas chromatography coupled with chemical ionization tandem mass spectrometry (GC-CI/MS/MS) is recommended for volatile nitrosamines like NP. For complex matrices (e.g., food or tissue), the QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, Safe) optimizes extraction, followed by thermal energy analysis (TEA) for specificity . Method validation should adhere to criteria in the CODEX Alimentarius guidelines, including recovery rates (70–120%) and precision (RSD < 15%) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in NP's mutagenic potency across bacterial and mammalian models?
NP is directly mutagenic in Salmonella typhimurium and Sarcina lutea without metabolic activation, comparable to N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) . However, discrepancies in mammalian systems may arise from differential metabolic pathways. To address this, combine Ames tests with mammalian cell assays (e.g., COMET or micronucleus tests) using liver S9 fractions for metabolic activation. Cross-validate results with structural analogs like N-nitrosodiethylamine to isolate NP-specific effects .
Q. What methodological considerations are critical when assessing NP's teratogenicity in avian embryogenesis models?
The White Leghorn chick embryo model (single dose of 5–15 µg/egg at day 6 of incubation) reveals NP-induced malformations (e.g., exencephaly, claw defects). Key controls include vehicle-only groups and comparative dosing with MNNG to benchmark teratogenic strength. Histological sections of ectodermal tissues and RT-qPCR for apoptosis-related genes (e.g., Bax, Caspase-3) can elucidate mechanisms .
Q. How can non-targeted screening approaches improve the detection of NP degradation products in environmental samples?
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) enables identification of labile degradation products. For example, NP decomposes into nitroso intermediates under ambient conditions, which can be tracked via isotopic labeling (e.g., ¹⁵N-nitrosation) and matched to spectral libraries . Pair this with molecular networking to map degradation pathways in silico .
Q. What strategies mitigate matrix interference when quantifying NP in food samples with high lipid content?
Lipid-rich matrices require dual cleanup steps: (1) dispersive solid-phase extraction (d-SPE) with C18 sorbents to remove fats, followed by (2) chemical denitrosation using hydrobromic acid to eliminate interfering nitrosamines. Validate recovery rates using spiked samples and internal standards like N-nitrosodiphenylamine-d₁₀ .
Q. Data Contradiction and Reproducibility
Q. How should researchers address variability in NP toxicity data across different experimental models?
Variability often stems from differences in metabolic activation systems (e.g., rodent vs. human liver microsomes) or exposure durations. Standardize protocols using OECD Test Guidelines (e.g., TG 471 for mutagenicity) and report kinetic parameters (e.g., AUC for in vivo studies). Meta-analyses of historical data, as in EFSA’s snowballing approach, can identify confounding factors .
Q. What validation criteria ensure reproducibility in NP synthesis and characterization?
Purity assessment via HPLC-UV (λ = 254 nm) should confirm ≥95% chemical homogeneity. Structural validation requires nuclear magnetic resonance (NMR) for nitroso-group confirmation (δ 3.5–4.0 ppm for N–NO protons) and Fourier-transform infrared spectroscopy (FTIR) for characteristic N–O stretches (~1250 cm⁻¹) .
Q. Ethical and Safety Considerations
Q. What safety protocols are essential for handling NP in laboratory settings?
NP is a Category 2 mutagen and suspected carcinogen. Use glove boxes for synthesis, enforce strict PPE (nitrile gloves, respirators), and store NP at -30°C in amber vials to prevent photodegradation. Dispose of waste via alkaline hydrolysis (pH > 12, 60°C for 24 hours) to denature nitroso groups .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-nitrosoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-3-15-10-6-4-9(5-7-10)12(11-14)8(2)13/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFMPQMRMNEDCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(=O)C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166479 | |
Record name | N-Nitrosophenacetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-11-0 | |
Record name | N-(4-Ethoxyphenyl)-N-nitrosoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15862-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Nitrosophenacetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitrosophenacetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-NITROSOPHENACETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MCW5AJT3T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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